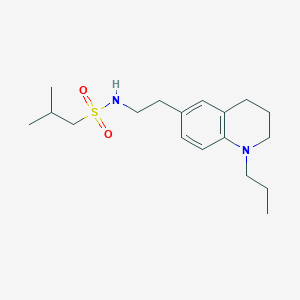

2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide

Description

2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propyl group and an ethyl-linked propane-1-sulfonamide moiety. The compound’s structure combines a bicyclic heteroaromatic system (tetrahydroquinoline) with a sulfonamide group, which is often associated with bioactivity in pharmaceuticals, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

2-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2S/c1-4-11-20-12-5-6-17-13-16(7-8-18(17)20)9-10-19-23(21,22)14-15(2)3/h7-8,13,15,19H,4-6,9-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWWBOSNZVIJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1-propyl-1,2,3,4-tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where a suitable aldehyde reacts with an amine in the presence of an acid catalyst.

Alkylation: The next step involves the alkylation of the tetrahydroquinoline core with a suitable alkyl halide to introduce the ethyl group.

Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the alkylated tetrahydroquinoline with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be used to modify the sulfonamide group, potentially converting it to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s sulfonamide group makes it a candidate for studying enzyme inhibition, particularly in the context of sulfonamide-based drugs. It can be used to investigate the mechanisms of action of these drugs and to develop new therapeutic agents.

Medicine

Medically, compounds containing sulfonamide groups are known for their antibacterial properties. This compound could be explored for its potential as an antibiotic or as a lead compound for the development of new drugs targeting bacterial infections.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of sulfonamides.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide would depend on its specific application. In the context of enzyme inhibition, the sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Sulfonamide Derivatives

Key Structural Features of Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

a) N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide ()

- Differences: Tetrahydroquinoline substitution: A propane-1-sulfonyl group replaces the target’s 1-propyl substituent. Sulfonamide linkage: The sulfonamide is attached to a tetrahydronaphthalene ring instead of an ethyl group.

- The tetrahydronaphthalene moiety introduces additional aromaticity, which may enhance π-stacking but reduce aqueous solubility compared to the target’s aliphatic chain.

b) Hypothetical Analogues from Patent Data ()

Compounds such as 7-(3,4-dimethoxyphenyl)-2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature tetrahydropyridine and pyrimidinone cores.

- Substituent Comparison : Methoxyphenyl and methyltetrahydropyridine groups prioritize electron-donating effects, contrasting with the sulfonamide’s electron-withdrawing nature.

- Structural Flexibility: The pyrido-pyrimidinone system offers rigidity, whereas the target’s ethyl linker may confer conformational adaptability.

Substituent Effects on Physicochemical Properties

Table 1: Predicted Physicochemical Properties of Selected Compounds

Notes:

- Lipophilicity (logP) : The target compound’s 1-propyl group and ethyl linker balance lipophilicity (logP ~3.8), whereas the naphthalene-sulfonamide analogue (logP ~4.5) is more lipophilic due to aromatic stacking.

- Solubility : The target’s aliphatic sulfonamide may improve solubility compared to the naphthalene derivative but remains lower than methoxyphenyl-containing analogues.

Biological Activity

The compound 2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide is a member of the sulfonamide class and exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Tetrahydroquinoline moiety : Known for its diverse pharmacological effects.

- Sulfonamide group : Associated with antibacterial properties.

Molecular Formula

The molecular formula for this compound is .

Structural Representation

| Component | Description |

|---|---|

| Tetrahydroquinoline | A bicyclic structure contributing to biological activity. |

| Sulfonamide | Enhances solubility and bioactivity. |

The biological activity of this compound is attributed to its interaction with various biological targets. It has been shown to:

- Inhibit specific enzymes involved in cancer pathways.

- Interact with microbial membranes, suggesting potential antimicrobial effects.

- Modulate receptor activity related to pain and inflammation.

Anticancer Properties

Research indicates that compounds similar to this sulfonamide exhibit anticancer properties through:

- Inhibition of DNA replication pathways.

- Disruption of cell cycle progression in cancer cells.

Antimicrobial Effects

The sulfonamide group is known for its antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study 2: Antimicrobial Efficacy

In another study, the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.

Study 3: Pain Management Potential

Research highlighted the potential of this compound as a TRPM8 antagonist, which could play a role in pain modulation. The study suggested that it may reduce nociceptive signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Simple sulfonamide | Antibacterial |

| Trimethoprim | Dihydrofolate reductase inhibitor | Antibacterial |

| 2-Methyl-N-(2-oxo-1-propyl)benzamide | Quinoline derivative | Anticancer |

The uniqueness of this compound lies in its specific combination of functional groups that enhance its biological activity compared to simpler sulfonamides.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propane-1-sulfonamide, and how do reaction conditions influence yield?

- Answer : Synthesis of this compound typically involves multi-step organic reactions. A plausible route includes:

Quinoline ring formation : Cyclization of substituted anilines with ketones under acidic conditions, followed by propylation at the 1-position.

Sulfonamide coupling : Reacting the tetrahydroquinoline intermediate with 2-methylpropane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF or THF.

- Key considerations : Solvent polarity (e.g., THF vs. DMF) affects reaction kinetics, while temperature (reflux vs. RT) influences side reactions like sulfonamide hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

- Example data :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Propyl bromide, K₂CO₃, DMF, 80°C | 65–70% | 85–90% |

| 2 | Sulfonyl chloride, Et₃N, THF, RT | 50–55% | 90–95% |

Q. How is the molecular structure of this compound validated experimentally?

- Answer : Structural confirmation requires:

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX-2018 (SHELXL) for refinement to determine bond lengths, angles, and stereochemistry .

- Spectroscopic techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., propyl group, sulfonamide linkage).

- HRMS : High-resolution mass spectrometry for molecular ion verification.

- Mercury CSD 2.0 : Visualize crystal packing and intermolecular interactions (e.g., hydrogen bonds between sulfonamide groups) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the propyl chain) be resolved during refinement?

- Answer : Use SHELXL’s PART and AFIX commands to model positional disorder. Apply constraints (e.g., similarity restraints for bond lengths) and validate with Rfree and electron density maps. For severe disorder, consider alternative space groups or twinning corrections (SHELXD) .

- Example workflow :

Data collection : High-resolution (<1.0 Å) data reduces ambiguity.

Refinement : Apply anisotropic displacement parameters for non-H atoms.

Validation : Cross-check with Mercury’s void analysis to detect solvent-accessible regions .

Q. What methodological approaches address discrepancies in biological activity data across studies?

- Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Mitigate via:

- Standardization : Use USP-grade solvents (e.g., DMSO-free formulations to avoid cytotoxicity) .

- Dose-response curves : IC₅₀ values should be normalized to vehicle controls and replicated across ≥3 independent experiments.

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Answer : Combine docking (AutoDock Vina) and MD simulations (GROMACS):

Docking : Use the sulfonamide group as a hydrogen-bond donor/acceptor anchor.

Free energy calculations : MM-PBSA/GBSA to estimate binding affinity.

- Validation : Compare predicted poses with crystallographic data from analogous sulfonamide-protein complexes (PDB entries) .

Methodological Challenges & Solutions

Q. What strategies optimize HPLC purity analysis for trace impurities in this sulfonamide?

- Answer :

- Column selection : C18 column (5 µm, 250 mm) with gradient elution (water/acetonitrile + 0.1% TFA).

- Detection : UV at 220 nm (sulfonamide chromophore).

- Impurity profiling : Compare retention times with USP reference standards (e.g., related sulfonamide derivatives) .

Q. How to design a stability study under ICH guidelines for this compound?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.